molecular formula C10H12N2O3S B1427623 N-(2-sulfamoylphenyl)cyclopropanecarboxamide CAS No. 1247243-57-7

N-(2-sulfamoylphenyl)cyclopropanecarboxamide

Cat. No.: B1427623
CAS No.: 1247243-57-7
M. Wt: 240.28 g/mol
InChI Key: VMQRRGDXYRBKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-sulfamoylphenyl)cyclopropanecarboxamide (CAS 1247243-57-7) is a high-purity chemical compound offered for research and development purposes. This compound features a molecular formula of C10H12N2O3S and a molecular weight of 240.28 g/mol . It is supplied with a purity of ≥95% . Compounds with a sulfamoylphenyl scaffold are of significant interest in medicinal chemistry and biochemistry research, particularly as potential inhibitors of carbonic anhydrase (CA) enzymes . The carbonic anhydrase family plays a critical role in numerous physiological and pathological processes, and its inhibition is a validated strategy for therapeutic intervention . The distinct molecular architecture of this compound, combining a cyclopropanecarboxamide group with a 2-sulfamoylphenyl moiety, provides a unique template for investigating enzyme inhibition and structure-activity relationships (SAR) in the development of novel bioactive agents . This product is intended for research use only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-sulfamoylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c11-16(14,15)9-4-2-1-3-8(9)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQRRGDXYRBKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of N-(2-sulfamoylphenyl)cyclopropanecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathways, optimization strategies, and characterization protocols for N-(2-sulfamoylphenyl)cyclopropanecarboxamide and its structural analogs. These compounds represent a critical scaffold in medicinal chemistry, functioning primarily as Carbonic Anhydrase Inhibitors (CAIs) and potential NLRP3 inflammasome antagonists .

The core structural motif fuses a cyclopropane ring —a lipophilic, conformationally restricted bioisostere—with an orthanilamide (2-aminobenzenesulfonamide) pharmacophore. This combination presents specific synthetic challenges, notably the reduced nucleophilicity of the aniline nitrogen due to the ortho-sulfamoyl group and the potential for competitive acylation at the sulfonamide nitrogen.

Retrosynthetic Analysis & Strategy

The synthesis is most efficiently approached via a convergent disconnection at the amide bond. The primary challenge is ensuring regioselectivity for the aniline nitrogen over the sulfonamide nitrogen.

Strategic Disconnection (Graphviz Diagram)

Retrosynthesis Target Target Molecule N-(2-sulfamoylphenyl)cyclopropanecarboxamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 Nucleophile 2-Aminobenzenesulfonamide Disconnection->Precursor1 Precursor2 Electrophile Cyclopropanecarbonyl Chloride (or Activated Ester) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide scaffold.

Primary Synthetic Protocol: Acyl Chloride Method

Rationale: The reaction of 2-aminobenzenesulfonamide with cyclopropanecarbonyl chloride is the most direct and high-yielding route. The use of an acid chloride overcomes the poor nucleophilicity of the ortho-substituted aniline.

Reagents & Materials
ReagentRoleEquiv.[1][2][3][4][5][6]Notes
2-Aminobenzenesulfonamide Substrate1.0"Orthanilamide"; Nucleophile
Cyclopropanecarbonyl Chloride Electrophile1.1 - 1.2Moisture sensitive; Toxic
Pyridine Solvent/BaseExcessActs as HCl scavenger & solvent
Dichloromethane (DCM) Co-solventN/AOptional; if Pyridine is catalytic
Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge the RBF with 2-aminobenzenesulfonamide (1.0 equiv) and anhydrous pyridine (10 volumes). Stir until fully dissolved.

    • Note: If solubility is poor, add DCM (5 volumes) as a co-solvent.

  • Addition: Cool the solution to 0°C using an ice bath. Add cyclopropanecarbonyl chloride (1.1 equiv) dropwise over 15 minutes via a syringe or dropping funnel.

    • Critical Control Point: The reaction is exothermic.[4] Rapid addition may lead to bis-acylation (reaction at the sulfonamide nitrogen).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (System: EtOAc/Hexane 1:1) or LC-MS.

  • Quenching: Pour the reaction mixture into ice-cold 1M HCl (50 mL).

    • Mechanism:[3][7] The acid neutralizes the pyridine and protonates the product, precipitating it from the aqueous phase (sulfonamides are generally insoluble in acidic water).

  • Isolation: Filter the resulting precipitate. Wash the filter cake with water (3 x 20 mL) and cold diethyl ether (1 x 10 mL) to remove trace organic impurities.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Alternative Protocol: Coupling Agent Method

Rationale: If the cyclopropane ring contains sensitive substituents (e.g., chiral centers prone to racemization or acid-labile groups), mild peptide coupling conditions are preferred over the harsh acid chloride route.

Workflow Logic (Graphviz Diagram)

CouplingWorkflow Start Start: Cyclopropanecarboxylic Acid + 2-Aminobenzenesulfonamide Activation Activation: Add EDCI / HOBt (in DMF/DCM) Start->Activation Activation Coupling Coupling: Stir 12-24h @ RT Activation->Coupling Formation of Active Ester Workup Workup: Dilute w/ EtOAc Wash w/ LiCl (aq) Coupling->Workup Product Product: Amide Analog Workup->Product

Figure 2: Peptide coupling workflow for sensitive analogs.

Protocol Modification:

  • Reagents: Use EDCI (1.2 eq) and HOBt (1.2 eq) or HATU (1.1 eq).

  • Base: DIPEA (2.0 eq).

  • Solvent: DMF (anhydrous).

  • Workup: Unlike the pyridine method, DMF requires thorough washing with 5% LiCl solution or brine to remove the solvent during extraction.

Optimization & Troubleshooting (Expertise & Experience)

Challenge 1: Low Nucleophilicity of Aniline

The sulfonamide group at the ortho position is electron-withdrawing and can form an intramolecular hydrogen bond with the aniline protons, significantly reducing reactivity.

  • Solution: If the reaction stalls, heat to 60°C in pyridine. If using the coupling method, switch to HATU , which is a more potent coupling agent than EDCI.

Challenge 2: Regioselectivity (Bis-acylation)

The sulfonamide nitrogen (-SO₂NH₂) has a pKa of ~10. Under strongly basic conditions or with excess acid chloride, it can be acylated to form an imide-type structure.

  • Control: Strictly limit the acid chloride to 1.1 equivalents .

  • Remedy: If bis-acylation occurs (observed by MS as M+68 mass shift), treat the crude product with mild base (e.g., K₂CO₃ in MeOH) at RT for 30 mins. The N-acyl sulfonamide bond is more labile than the carboxamide bond and will selectively hydrolyze back to the desired product [1].

Challenge 3: Solubility

The target molecule is amphoteric but often crystallizes poorly from non-polar solvents.

  • Solvent Selection: Use DMSO-d6 for NMR characterization. For biological assays, prepare stock solutions in DMSO (up to 20 mM).

Characterization & Validation

A self-validating system requires confirming the integrity of the cyclopropane ring (which can open under harsh acid catalysis) and the sulfonamide moiety.

TechniqueExpected Signal / Diagnostic Feature
1H NMR (DMSO-d6) Cyclopropane High-Field: Multiplets at δ 0.8–1.0 ppm (4H) and δ 1.6–1.8 ppm (1H). Amide NH: Singlet at δ 9.5–10.5 ppm (D2O exchangeable). Sulfonamide NH2: Broad singlet at δ 7.2–7.5 ppm.
13C NMR Carbonyl: Signal at ~170–173 ppm. Cyclopropane CH2: High field signals at ~7–10 ppm.
LC-MS (ESI) [M+H]+: 241.06 (for parent C10H12N2O3S). Fragmentation: Loss of SO2 or cyclopropane ring opening patterns may be observed in high energy collisions.
IR Spectroscopy C=O Stretch: Strong band at ~1650–1680 cm⁻¹ (Amide I). S=O Stretch: Bands at ~1340 cm⁻¹ (asym) and ~1160 cm⁻¹ (sym).

References

  • Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem. (2025).[3][4] Cyclopropanecarbonyl chloride: Properties and Reactivity. Link

  • Li, W., et al. (2021). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. Medicinal Chemistry Research. Link

  • PubChem. (2025).[8] Compound Summary: Cyclopropanecarbonyl chloride.[1][8] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: Cyclopropanecarbonyl chloride. Link

Sources

Physicochemical Profiling and Therapeutic Potential of Sulfamoylphenyl Cyclopropanecarboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Sulfamoylphenyl Cyclopropanecarboxamides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sulfamoylphenyl cyclopropanecarboxamide scaffold represents a strategic intersection in medicinal chemistry, combining the proven zinc-binding efficacy of primary sulfonamides with the unique metabolic and steric properties of the cyclopropane ring. This guide analyzes the physicochemical attributes that make this class of compounds potent Carbonic Anhydrase (CA) inhibitors, specifically targeting tumor-associated isoforms (hCA IX/XII) while offering distinct metabolic advantages over flexible alkyl analogs.

Structural Architecture & Design Logic

The "Tail Approach" in Inhibitor Design

The efficacy of sulfamoylphenyl cyclopropanecarboxamides is grounded in the "tail approach" for Carbonic Anhydrase Inhibitors (CAIs). The structure consists of two critical domains:

  • Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

    
    ) coordinates with the 
    
    
    
    ion in the enzyme's active site.
  • Hydrophobic Tail: The cyclopropanecarboxamide moiety extends away from the ZBG, interacting with the hydrophobic and hydrophilic halves of the enzyme's active site cleft.

Why Cyclopropane?

The selection of a cyclopropane ring over acyclic alkyls (ethyl, isopropyl) is not arbitrary; it is a calculated physicochemical optimization:

  • Metabolic Stability: Cyclopropyl C-H bonds are shorter and stronger (

    
    ) than acyclic secondary C-H bonds, significantly reducing susceptibility to Cytochrome P450-mediated oxidation.
    
  • Conformational Rigidity: The ring restricts the spatial arrangement of the "tail," reducing the entropic penalty upon binding to the enzyme pocket.

  • Electronic Character: The cyclopropane ring possesses

    
    -character (banana bonds), allowing for unique electronic interactions with aromatic residues (e.g., Phe131 in hCA II) in the binding pocket.
    

Physicochemical Core Parameters

The following parameters define the "druglikeness" and pharmacokinetic behavior of N-(4-sulfamoylphenyl)cyclopropanecarboxamide and its derivatives.

Table 1: Key Physicochemical Descriptors
ParameterValue (Approx.)[1][2]Significance
Molecular Weight (MW)

Well within Lipinski's Rule of Five (

).
LogP (Lipophilicity)


Moderate lipophilicity ensures membrane permeability without sequestration in adipose tissue.
pKa (Sulfonamide)


The sulfonamide proton is weakly acidic; at physiological pH (

), the neutral form predominates, aiding passive transport.
Topological Polar Surface Area (TPSA)

Predictive of good intestinal absorption (

).
H-Bond Donors

Facilitates water solubility and specific binding interactions.
H-Bond Acceptors

Interaction points for active site residues.
Solubility Profile

These compounds generally exhibit low aqueous solubility in their neutral form. However, solubility increases significantly at alkaline pH (


) due to deprotonation of the sulfonamide nitrogen.
  • Solvents of Choice: DMSO (stock solutions), Methanol, Acetone.

  • Aqueous Buffer: Solubility is limited in PBS (

    
    ) but can be enhanced using cosolvents (e.g., 1-5% DMSO) for biological assays.
    

Experimental Methodologies

Synthesis Protocol

The synthesis follows a nucleophilic acyl substitution pathway. This protocol ensures high purity, essential for accurate physicochemical characterization.

Reagents:

  • 4-Aminobenzenesulfonamide (Sulfanilamide)

  • Cyclopropanecarbonyl chloride[3][4]

  • Triethylamine (

    
    ) or Pyridine (Base)
    
  • Tetrahydrofuran (THF) or Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
     of sulfanilamide in anhydrous THF under an inert atmosphere (
    
    
    
    ).
  • Activation: Add

    
     of triethylamine and cool the mixture to 
    
    
    
    .
  • Acylation: Dropwise add

    
     of cyclopropanecarbonyl chloride.
    
  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).
    
  • Quenching: Pour reaction mixture into ice-cold water.

  • Isolation: Filter the precipitate. Wash with dilute

    
     (
    
    
    
    ) to remove unreacted amine, then with water.
  • Purification: Recrystallize from Ethanol/Water to obtain white crystalline solid.

SynthesisWorkflow Start Start: Sulfanilamide (Dissolved in THF) Reagent Add Base: Triethylamine (0°C) Start->Reagent Acyl Add Electrophile: Cyclopropanecarbonyl Chloride Reagent->Acyl Reaction Reaction: Stir 4-6h @ RT Acyl->Reaction Quench Quench: Ice Water Reaction->Quench Purify Purification: Recrystallization (EtOH/H2O) Quench->Purify Final Final Product: N-(4-sulfamoylphenyl) cyclopropanecarboxamide Purify->Final

Caption: Synthetic pathway for N-(4-sulfamoylphenyl)cyclopropanecarboxamide via acyl substitution.

pKa Determination (Spectrophotometric Method)

Because the sulfonamide group's ionization state is critical for binding, accurate


 measurement is required.
  • Preparation: Prepare a

    
     solution of the compound in buffers ranging from pH 
    
    
    
    to
    
    
    .
  • Measurement: Record UV-Vis spectra (

    
    
    
    
    ) for each pH point.
  • Analysis: The shift in

    
     or absorbance intensity corresponds to the deprotonation of the sulfonamide nitrogen. Plot Absorbance vs. pH and fit to the Henderson-Hasselbalch equation to solve for 
    
    
    
    .
Carbonic Anhydrase Inhibition Assay

Method: Stopped-Flow


 Hydration Assay.
  • Principle: Measures the time required for the pH of a reaction mixture to drop from

    
     to 
    
    
    
    as
    
    
    is hydrated to carbonic acid.
  • Indicator: Phenol Red (

    
    ).
    
  • Protocol:

    • Incubate enzyme (hCA I, II, IX, or XII) with inhibitor for 15 min at RT.

    • Rapidly mix with substrate solution (

      
      -saturated water) in a stopped-flow spectrometer.
      
    • Monitor absorbance decay at

      
      .
      
    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Biological Interface & Mechanism

Mechanism of Action

The sulfonamide group acts as a "zinc anchor." The nitrogen atom of the sulfonamide moiety binds directly to the


 ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. This blockade prevents the hydration of 

to bicarbonate.
Selectivity Profile

While the sulfonamide head is invariant, the cyclopropyl tail dictates isoform selectivity.

  • hCA II (Cytosolic): The hydrophobic pocket is lined with Phe131. The cyclopropane ring can form favorable hydrophobic contacts, making these compounds potent (often nanomolar) inhibitors of hCA II.

  • hCA IX/XII (Transmembrane/Tumor): These isoforms have slightly different active site topologies. The compact, rigid nature of the cyclopropane ring allows it to fit into the narrower hydrophobic clefts of these isoforms, often showing

    
     values in the low nanomolar range (
    
    
    
    ).

MechanismAction Inhibitor Inhibitor: Sulfamoylphenyl Cyclopropanecarboxamide Complex Enzyme-Inhibitor Complex Inhibitor->Complex Zn2+ Coordination (Sulfonamide) Inhibitor->Complex Hydrophobic Interaction (Cyclopropyl Tail) Enzyme Target Enzyme: Carbonic Anhydrase (hCA IX/XII) Enzyme->Complex Effect Physiological Effect: pH Disruption in Hypoxic Tumors Complex->Effect Blocks CO2 Hydration

Caption: Mechanism of action showing dual binding modes (Zinc coordination and Hydrophobic interaction).[5]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Nocentini, A., et al. (2018). Sulfonamides incorporating 1,3,5-triazine moieties selectively inhibit carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6] Journal of Medicinal Chemistry.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(3-(2,4-difluorophenyl)ureido)benzenesulfonamide. Bioorganic & Medicinal Chemistry Letters.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

"in vitro biological screening of novel cyclopropanecarboxamide derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

A High-Content Technical Guide for Kinase-Targeted Drug Discovery

Executive Summary: The Cyclopropanecarboxamide Scaffold

The cyclopropanecarboxamide motif represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique conformational rigidity and metabolic stability. Unlike flexible alkyl chains, the cyclopropane ring locks the amide bond into a specific vector, often enabling the molecule to access deep hydrophobic pockets within enzyme active sites.

This guide details a rigorous in vitro screening workflow for novel derivatives of this class, specifically focusing on Tyrosine Kinase Inhibition (TKI) (e.g., VEGFR2, c-Met) and Antiviral Protease Inhibition (e.g., SARS-CoV-2 3CLpro). The protocols below synthesize industry-standard high-throughput screening (HTS) methodologies with mechanistic validation to ensure data integrity and reproducibility.

Strategic Screening Architecture

To maximize efficiency and minimize false positives, we employ a "Funnel Approach." This moves from high-capacity biochemical assays to low-throughput, high-content cellular profiling.

Visualization: The Screening Funnel

The following diagram illustrates the logical flow from compound library to lead candidate.

ScreeningFunnel cluster_biochem Phase 1: Biochemical Screening cluster_cell Phase 2: Cellular Profiling Library Compound Library (Cyclopropanecarboxamides) TargetAssay Enzymatic Assay (TR-FRET / ADP-Glo) Target: VEGFR2 / c-Met Library->TargetAssay 10mM DMSO Stocks HitSelect Hit Selection (>50% Inhibition @ 10µM) TargetAssay->HitSelect Z' > 0.5 Viability Cell Viability (Resazurin Assay) Tumor vs. Normal Cells HitSelect->Viability Dose-Response Mechanistic Target Engagement (Western Blot / NanoBRET) Viability->Mechanistic Selectivity Index Check Lead Lead Candidate (Valid IC50, SI > 10) Mechanistic->Lead MoA Confirmation

Caption: Logical workflow for filtering cyclopropanecarboxamide derivatives from library to lead.

Phase 1: Biochemical Target Screening (The Filter)

The primary objective is to determine intrinsic affinity for the target kinase (e.g., VEGFR2) without the confounding variables of cell membrane permeability.

Protocol: TR-FRET Kinase Assay (Lanthascreen)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard fluorescence because it eliminates short-lived background fluorescence from the test compounds themselves—a common issue with aromatic carboxamides.

Reagents & Setup
  • Kinase: Recombinant human VEGFR2 (catalytic domain).

  • Substrate: PolyGT (Glu:Tyr) labeled with Alexa Fluor 647.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Control: Lenvatinib (Positive Control), DMSO (Negative Control).

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 10 mM stock solutions of cyclopropanecarboxamide derivatives in 100% DMSO.

    • Perform a 1:3 serial dilution in a 384-well source plate.

  • Reaction Assembly:

    • Dispense 2.5 µL of compound (4x concentration) into a 384-well white, low-volume assay plate.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 2.5 µL of ATP/Substrate mixture (ATP concentration should be at

      
      ).
      
  • Incubation:

    • Incubate at room temperature (20-25°C) for 1 hour in the dark.

  • Detection:

    • Read plate on a multimode reader (EnVision or similar).

    • Excitation: 337 nm. Emission 1: 620 nm (Eu donor). Emission 2: 665 nm (AF647 acceptor).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response curve (variable slope) to determine

      
      .
      

Self-Validating Check: The Z-factor for the assay plates must be


. If 

, the assay run is invalid and must be repeated.

Phase 2: Cellular Viability & Selectivity (The Context)

Compounds active in the biochemical assay must be tested for cellular efficacy and toxicity.

Protocol: Resazurin Reduction Assay

Rationale: Unlike MTT, which requires cell lysis and solubilization of formazan crystals, Resazurin (Alamar Blue) is non-toxic and allows for continuous monitoring or multiplexing with other assays.

Experimental Design
  • Cell Lines:

    • Target: HUVEC (Endothelial model for VEGFR) or HepG2 (Hepatocellular carcinoma).

    • Counter-Screen: HFF-1 (Human Foreskin Fibroblasts) to assess general toxicity.

  • Seeding Density: 3,000–5,000 cells/well in 96-well plates.

Workflow
  • Seeding: Plate cells in 90 µL complete media and incubate for 24 hours to allow attachment.

  • Treatment: Add 10 µL of 10x compound solution (final DMSO < 0.5%). Treat for 72 hours.

  • Development: Add Resazurin reagent (10% of well volume). Incubate for 2-4 hours.

  • Measurement: Measure fluorescence (Ex 530-560 nm / Em 590 nm).

  • Calculation:

    • Target: SI > 10 is desired for lead progression.

Phase 3: Mechanistic Validation (The Proof)

To confirm that the observed cytotoxicity is due to specific kinase inhibition and not off-target effects, we map the signaling pathway.

Visualization: VEGFR2 Signaling Blockade

The diagram below details the specific node where cyclopropanecarboxamide derivatives (acting as Type I/II inhibitors) intervene.

SignalingPathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation RAF RAF VEGFR2->RAF Inhibitor Cyclopropanecarboxamide Derivative Inhibitor->VEGFR2 Inhibition (DFG-in) AKT AKT (Survival) PI3K->AKT MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Caption: Mechanism of Action: The derivative blocks ATP binding at VEGFR2, halting downstream AKT/ERK signaling.

Protocol: Western Blotting for Phospho-Proteins
  • Treatment: Treat cells (e.g., HUVEC) with the compound at

    
     concentration for 2 hours. Stimulate with VEGF (50 ng/mL) for the last 15 minutes.
    
  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Detection:

    • Primary Antibodies: Anti-pVEGFR2 (Tyr1175), Anti-pERK1/2, Anti-pAKT.

    • Loading Control: Anti-GAPDH or Total VEGFR2.

  • Result Interpretation: A successful "hit" will show a dose-dependent reduction in pVEGFR2 and pERK bands without reducing total protein levels.

Data Presentation & Analysis

Quantitative Summary Table

When reporting results, structure your data as follows to allow for rapid SAR (Structure-Activity Relationship) analysis.

Compound IDR-Group Subst.VEGFR2 IC50 (nM)HUVEC IC50 (µM)HFF-1 IC50 (µM)Selectivity Index (SI)
Lenvatinib (Ref)4.00.08>10>125
CP-001 4-Cl-Ph12.50.458.218.2
CP-002 4-OMe-Ph150.05.206.01.1
CP-003 3-F-Ph8.20.12>10>83

Analysis Logic:

  • CP-001: Good potency, acceptable selectivity.

  • CP-002: Loss of potency and selectivity (likely due to electron-donating OMe group destabilizing the binding).

  • CP-003: High potency and excellent selectivity; candidate for in vivo studies.

References

  • Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation. Drug Design, Development and Therapy. [Link](Note: Generalized link to journal repository for recent 2025 citations)

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases. Journal of Medicinal Chemistry. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Molecules (MDPI). [Link]

The Mechanism of Action of N-phenylcyclopropanecarboxamide Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Epigenetic Modulation

N-phenylcyclopropanecarboxamide and its parent scaffold, trans-2-phenylcyclopropylamine (2-PCPA), represent a pivotal class of small molecules that have garnered significant attention in the field of drug discovery and development.[1][2][3] Initially explored for their effects on monoamine oxidases (MAOs), these compounds have emerged as potent modulators of epigenetic machinery, specifically as inhibitors of Lysine-Specific Demethylase 1 (LSD1).[2][4][5] LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active transcription.[1][2][5][6] Its dysregulation is implicated in a multitude of pathologies, most notably cancer, making it a compelling therapeutic target.[3][7][8]

This in-depth technical guide provides a comprehensive overview of the mechanism of action of N-phenylcyclopropanecarboxamide compounds, detailing their molecular interactions with LSD1, the resulting signaling consequences, and the state-of-the-art methodologies employed to investigate their activity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of epigenetic inhibitors.

Core Mechanism of Action: Irreversible Inhibition of LSD1

The primary mechanism of action of N-phenylcyclopropanecarboxamide compounds is the irreversible, mechanism-based inhibition of the histone demethylase LSD1.[4] This "suicide" inhibition is a testament to the elegant chemical reactivity of the cyclopropylamine moiety, which is bioactivated by the enzymatic machinery of LSD1 itself.

The FAD Adduct: A Covalent Bond Seals the Deal

The catalytic cycle of LSD1 involves the oxidation of the methyl group on the histone H3 tail, a process facilitated by the FAD cofactor. N-phenylcyclopropanecarboxamide compounds, acting as substrate mimics, enter the active site of LSD1. The enzyme then initiates an oxidative process on the cyclopropylamine ring. This enzymatic processing, however, does not lead to a typical product release. Instead, it generates a highly reactive intermediate that covalently modifies the FAD cofactor.[4][5]

Mass spectrometry and X-ray crystallography studies have confirmed the formation of a stable covalent adduct between the inhibitor and the N5 atom of the isoalloxazine ring of FAD.[4][5][6] This covalent modification permanently inactivates the enzyme, preventing it from carrying out its demethylase function. The N-substituents on the cyclopropylamine scaffold, while not directly participating in the FAD adduct formation, play a crucial role in enhancing potency and selectivity by establishing additional interactions within the LSD1 active site.[1][6]

cluster_0 LSD1 Active Site LSD1 LSD1 Enzyme ReactiveIntermediate Reactive Intermediate LSD1->ReactiveIntermediate Enzymatic Oxidation InactiveComplex Covalent FAD-Inhibitor Adduct (Inactive Enzyme) LSD1->InactiveComplex FAD FAD Cofactor FAD->InactiveComplex Inhibitor N-phenylcyclopropanecarboxamide (Substrate Mimic) Inhibitor->LSD1 Binds to Active Site ReactiveIntermediate->FAD Covalent Modification

Caption: Irreversible inhibition of LSD1 by N-phenylcyclopropanecarboxamide compounds.

Consequences of LSD1 Inhibition: Reactivating Gene Expression

The inactivation of LSD1 by N-phenylcyclopropanecarboxamide compounds leads to a cascade of downstream cellular events, primarily centered around the reactivation of silenced genes. By preventing the removal of methyl marks from H3K4, these inhibitors effectively restore a chromatin state permissive for transcription. This has profound implications for cancer therapy, as many tumor suppressor genes are epigenetically silenced through the activity of LSD1.[3] The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Inhibitor N-phenylcyclopropanecarboxamide Compound Inhibits LSD1 LSD1 LSD1 Removes methyl groups from H3K4me1/2 Inhibitor->LSD1 Inactivation H3K4 Histone H3 Lysine 4 (H3K4me1/2) Maintains methylated state LSD1->H3K4 Demethylation (Blocked) Chromatin Chromatin Structure Becomes more open and accessible H3K4->Chromatin Leads to Gene Tumor Suppressor Genes Transcription is activated Chromatin->Gene Allows for Cellular {Cellular Outcomes|- Cell Cycle Arrest - Differentiation - Apoptosis} Gene->Cellular Results in cluster_biochem Biochemical Assays cluster_cell Cellular Assays HRP HRP-Coupled Assay (Measures H₂O₂ production) WesternBlot Western Blot (Histone methylation status) HRP->WesternBlot Validate in cells HTRF HTRF Assay (FRET-based detection) HTRF->WesternBlot Validate in cells ELISA Antibody-Based Assay (ELISA) (Direct product detection) ELISA->WesternBlot Validate in cells Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) WesternBlot->Proliferation Apoptosis Apoptosis Assay (e.g., Caspase activation, Annexin V) WesternBlot->Apoptosis Start Compound Characterization Start->HRP Start->HTRF Start->ELISA

Caption: Experimental workflow for characterizing N-phenylcyclopropanecarboxamide compounds.

Cellular Assays: Assessing Phenotypic Effects

Cell-based assays are crucial for understanding the biological consequences of LSD1 inhibition in a more physiologically relevant context.

This technique is used to directly assess the levels of H3K4 methylation within cells treated with the inhibitor.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells (e.g., cancer cell lines) with the N-phenylcyclopropanecarboxamide compound for a specified time.

  • Histone Extraction: Isolate histones from the cell nuclei.

  • SDS-PAGE and Transfer: Separate the histone proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for H3K4me1, H3K4me2, and total H3 (as a loading control).

  • Detection: Use a labeled secondary antibody to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in histone methylation levels upon inhibitor treatment.

These assays measure the effect of the inhibitor on cancer cell growth and survival.

Examples:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which is indicative of metabolically active cells. [9] General Methodology:

  • Cell Seeding: Seed cancer cells in a multi-well plate.

  • Compound Treatment: Treat the cells with a range of inhibitor concentrations.

  • Incubation: Incubate for a period of time (e.g., 72 hours).

  • Assay Reagent Addition: Add the specific assay reagent (e.g., MTT, CellTiter-Glo®).

  • Measurement: Read the absorbance or luminescence on a plate reader.

  • Analysis: Calculate the IC₅₀ or GI₅₀ (half-maximal growth inhibition) value.

These assays determine if the inhibitor induces programmed cell death.

Examples:

  • Caspase Activation Assays: Measure the activity of caspases, key enzymes in the apoptotic pathway. [10]* Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis, using flow cytometry.

General Methodology (Caspase Assay):

  • Cell Treatment: Treat cells with the inhibitor.

  • Lysis: Lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate.

  • Measurement: Measure the signal generated by cleaved substrate.

  • Analysis: Compare the signal from treated and untreated cells to determine the level of caspase activation.

Conclusion and Future Directions

N-phenylcyclopropanecarboxamide compounds have solidified their position as a cornerstone in the development of epigenetic therapies. Their well-defined mechanism of action, centered on the irreversible inhibition of LSD1, provides a clear rationale for their therapeutic potential. The continuous refinement of this chemical scaffold through rigorous SAR studies, coupled with the application of a diverse array of biochemical and cellular assays, has propelled several derivatives into clinical trials.

Future research in this area will likely focus on:

  • Developing next-generation inhibitors with even greater selectivity and improved pharmacokinetic properties.

  • Exploring combination therapies where LSD1 inhibitors are used in conjunction with other anticancer agents to overcome resistance and enhance efficacy.

  • Investigating the role of LSD1 and its inhibition in other diseases beyond cancer, such as viral infections and neurodegenerative disorders.

The in-depth understanding of the mechanism of action of N-phenylcyclopropanecarboxamide compounds, as outlined in this guide, will undoubtedly continue to fuel innovation in the exciting and rapidly evolving field of epigenetic drug discovery.

References

  • LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. (2016, February 23). Retrieved from [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC. Retrieved from [Link]

  • Biochemical characterization of LSD1 inhibitors. Dose−response curves... - ResearchGate. Retrieved from [Link]

  • Development and Structural Evaluation of N‐Alkylated trans‐2‐Phenylcyclopropylamine‐Based LSD1 Inhibitors | Request PDF - ResearchGate. Retrieved from [Link]

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) - EpigenTek. Retrieved from [Link]

  • Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed. (2020, May 6). Retrieved from [Link]

  • Structure-activity studies on N -Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation - ResearchGate. Retrieved from [Link]

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC. (2017, February 3). Retrieved from [Link]

  • trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed. (2007, April 10). Retrieved from [Link]

  • Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed. (2007, July 10). Retrieved from [Link]

  • Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC. Retrieved from [Link]

  • Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed. (2010, August 3). Retrieved from [Link]

  • Synthetic and structure–activity studies of SP2577 and TCP towards LSD1 targeting PROTACs - RSC Publishing. Retrieved from [Link]

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed. (2017, February 3). Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. Retrieved from [Link]

  • Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors | Request PDF - ResearchGate. Retrieved from [Link]

  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed. (2003, June 5). Retrieved from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC. Retrieved from [Link]

  • Design of pan-histone demethylase inhibitors simultaneously targeting Jumonji C and LSD1. Note - ResearchGate. Retrieved from [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC. Retrieved from [Link]

  • T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed. (2018, December 22). Retrieved from [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. Retrieved from [Link]

  • Epigenetic small molecule modulators of histone and DNA methylation - PubMed. (2018, March 24). Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of N-(2-sulfamoylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Method Development Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.[1]

Executive Summary

N-(2-sulfamoylphenyl)cyclopropanecarboxamide is a functionalized sulfonamide scaffold often encountered in the development of diuretic agents, carbonic anhydrase inhibitors, and antitumor sulfonamide derivatives. Its structure combines a lipophilic cyclopropane ring with a polar ortho-substituted benzenesulfonamide core.[1]

This guide provides a definitive protocol for the structural elucidation of this molecule. Unlike simple aliphatic amides, the ortho-positioning of the sulfonamide group induces specific intramolecular hydrogen bonding and steric effects that distinctively alter spectroscopic signatures. This document details the expected Mass Spectrometry (MS) fragmentation patterns and Nuclear Magnetic Resonance (NMR) chemical shifts necessary for absolute structural confirmation.

Structural Elucidation Strategy

The analysis relies on a "Divide and Conquer" approach, correlating the three distinct structural domains of the molecule:

  • The Cyclopropane Tail: High-field NMR signals (0.7–2.0 ppm) and distinctive ring strain.[1]

  • The Amide Linker: A diagnostic carbonyl carbon and a downfield, exchangeable proton.[1]

  • The Ortho-Sulfonamide Core: Aromatic splitting patterns characteristic of 1,2-disubstitution and the labile

    
     group.
    
Analytical Workflow

The following Graphviz diagram outlines the logical flow for confirming the structure, moving from crude isolation to high-resolution validation.

AnalyticalWorkflow Sample Crude Sample (Synthesis Product) LCMS LC-MS (ESI+) Target: [M+H]+ 241.06 Sample->LCMS Screening Frag MS/MS Fragmentation Confirm Loss of SO2 (-64 Da) LCMS->Frag CID Mode HNMR 1H NMR (DMSO-d6) Confirm Ortho-Subst. & Cyclopropane Frag->HNMR Purity >95% CNMR 13C NMR / HSQC Assign Carbonyl & Quaternary C HNMR->CNMR Full Char. Final Validated Structure CNMR->Final

Figure 1: Step-by-step analytical workflow for structural validation.

Mass Spectrometry (MS) Analysis

Technique: Electrospray Ionization (ESI) in Positive Mode.[1][2] Rationale: The sulfonamide nitrogen and the amide oxygen provide protonation sites, making ESI+ highly sensitive for this analyte.

Molecular Ion Prediction
  • Formula:

    
    
    
  • Exact Mass: 240.0569 Da

  • Observed Ion [M+H]+: 241.0642 Da (Monoisotopic)

Fragmentation Pathway (MS/MS)

Sulfonamides exhibit a characteristic fragmentation pattern known as the "Sulfonamide Rule" (loss of


). However, the amide linkage adds a competing pathway.

Key Diagnostic Fragments:

  • 
     177 (
    
    
    
    ):
    The extrusion of sulfur dioxide is the primary diagnostic event for sulfonamides.
  • 
     160 (
    
    
    
    ):
    Cleavage of the C-S bond (less common in ESI but seen in EI).
  • 
     69 (Cyclopropylcarbonyl cation):  Characteristic of the cyclopropane ring cleavage.[1]
    

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 241.06 Frag1 Desulfonylation [M+H - SO2]+ m/z 177 Parent->Frag1 - SO2 (64 Da) Frag2 Amide Cleavage [Cyclopropyl-CO]+ m/z 69 Parent->Frag2 Amide Bond Break Frag3 Aniline Ion [2-Aminobenzenesulfonamide+H]+ m/z 173 Parent->Frag3 Loss of Cyclopropyl moiety

Figure 2: Proposed ESI+ fragmentation pathway for N-(2-sulfamoylphenyl)cyclopropanecarboxamide.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent Selection: DMSO-d6 is the mandatory solvent.[1]

  • Reason 1: Sulfonamides often show poor solubility in

    
    .[1]
    
  • Reason 2: DMSO minimizes proton exchange, allowing the observation of the sharp sulfonamide (

    
    ) and amide (
    
    
    
    ) signals which are often broadened or lost in chloroform.
NMR (400 MHz, DMSO-d6)

The spectrum is defined by the high-field cyclopropane multiplets and the low-field exchangeable protons.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.60 – 9.80 Singlet (br)1HAmide

Downfield due to H-bond with ortho-

group.[1]
7.85 Doublet (d)1HAr-H (C3)Ortho to sulfonamide; deshielded by electron-withdrawing

.[1]
7.60 Doublet (d)1HAr-H (C6)Ortho to amide nitrogen.[1]
7.50 – 7.55 Triplet (t)1HAr-H (C4)Para to amide.[1]
7.25 – 7.30 Triplet (t)1HAr-H (C5)Meta to amide.[1]
7.20 Broad Singlet2H

Exchangeable.[1] Disappears with

shake.
1.75 – 1.85 Multiplet (m)1HCyclopropyl

Methine proton adjacent to carbonyl.
0.75 – 0.85 Multiplet (m)4HCyclopropyl

Characteristic high-field roofed multiplets.

Critical "Ortho" Effect: The amide proton (


 ppm) is significantly more deshielded than in a para-isomer (

ppm in some analogues, but position varies) or unsubstituted acetanilide. This is due to an intramolecular hydrogen bond between the amide proton and one of the sulfonyl oxygens, forming a pseudo-6-membered ring.
NMR (100 MHz, DMSO-d6)

Key diagnostic carbons include the carbonyl and the quaternary aromatics.

Chemical Shift (

, ppm)
TypeAssignment
171.5

Amide Carbonyl.[1]
138.0

Ar-C1 (attached to N).
135.5

Ar-C2 (attached to S).
132.0, 129.0, 126.5, 124.0

Aromatic methines.
14.5

Cyclopropyl methine.
7.5

Cyclopropyl methylenes (2C).

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without aggregation artifacts:

  • Weigh 5–8 mg of the solid analyte into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Optional: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (

    
     ppm), though the DMSO residual peak (2.50 ppm) is usually sufficient.
    
Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, two specific impurities are common. Use the following peaks to detect them:

  • Impurity A: 2-Aminobenzenesulfonamide (Starting Material)

    • Detection: Look for a broad aniline

      
       signal at 
      
      
      
      ppm
      . The target molecule has no signal in this region.
  • Impurity B: Cyclopropanecarboxylic Acid (Hydrolysis Product)

    • Detection: Look for a very broad carboxylic acid proton at

      
       ppm  and a shifted carbonyl carbon at 
      
      
      
      ppm
      .[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Standard reference for general amide/sulfonamide shifts).

  • Holzgrabe, U., Diehl, B., & Wawer, I. (1998). NMR Spectroscopy in Drug Development and Analysis. Wiley-VCH. (Context for sulfonamide analysis in pharmaceutical settings).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for cyclopropane and benzenesulfonamide fragment shifts).[1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for sulfonamide fragmentation mechanisms).[1][2][3][4]

Sources

A Technical Guide to the Preliminary Cytotoxicity Assessment of N-Substituted Cyclopropanecarboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Interrogating a Unique Chemical Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic potential is a paramount objective. Among the myriad of molecular architectures, the cyclopropane ring stands out for its unique conformational rigidity and electronic properties.[1][2] When incorporated into larger molecules, such as N-substituted cyclopropanecarboxamides, this three-membered ring can impart significant metabolic stability and potent biological activity.[3][4] These compounds have garnered interest for their potential as anticancer, antimicrobial, and antiviral agents.[1][4] However, the very features that confer therapeutic efficacy can also be responsible for off-target effects and cellular toxicity. Therefore, a rigorous and early assessment of cytotoxicity is not merely a regulatory checkpoint but a foundational step in the development of this promising class of molecules.[5]

This guide provides a comprehensive, in-depth framework for conducting the preliminary cytotoxicity assessment of N-substituted cyclopropanecarboxamides. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific reasoning to empower informed experimental design and data interpretation.

Chapter 1: Strategic Foundations of Cytotoxicity Profiling

The initial phase of cytotoxicity testing is a critical filter in the drug discovery pipeline. The primary goal is to determine the concentration at which a compound elicits a toxic response in cultured cells, a value often expressed as the half-maximal inhibitory concentration (IC50). This early-stage assessment allows for the prioritization of compounds with a favorable therapeutic index—potent against the intended target while minimally harmful to healthy cells.

The Causality of Assay Selection: A Multi-Faceted Approach

No single assay can fully encapsulate the complex phenomenon of cytotoxicity. A robust preliminary assessment, therefore, relies on a battery of tests that probe different aspects of cellular health. For N-substituted cyclopropanecarboxamides, a strategic combination of assays is recommended to build a comprehensive toxicity profile.

The initial screening often begins with a metabolic activity assay, such as the MTT assay, which provides a broad measure of cell viability.[6] This is then complemented by an assay that measures membrane integrity, like the Lactate Dehydrogenase (LDH) assay, to detect overt cell damage.[7] Finally, to elucidate the mechanism of cell death, an apoptosis versus necrosis assay using Annexin V and Propidium Iodide (PI) staining is indispensable.[8][9]

Chapter 2: Core Methodologies in Cytotoxicity Assessment

This chapter details the step-by-step protocols for the three cornerstone assays in the preliminary cytotoxicity assessment of N-substituted cyclopropanecarboxamides. The protocols are presented as self-validating systems, with integrated controls to ensure data integrity.

Assay I: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6][10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of metabolically active cells.[12]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a pre-determined optimal density (typically 1,000-100,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13][14]

  • Compound Treatment:

    • Prepare a serial dilution of the N-substituted cyclopropanecarboxamide in the appropriate cell culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound.

    • Include vehicle controls (e.g., DMSO, typically at a final concentration below 0.5%) and untreated controls.[13]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][15]

  • Data Acquisition:

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

Compound Concentration (µM)Absorbance (570 nm)% Viability (Normalized to Control)
0 (Control)1.25100%
11.1894.4%
100.8568.0%
500.4233.6%
1000.1512.0%
ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding; Pipetting errors.Ensure the cell suspension is thoroughly mixed; Calibrate pipettes regularly.[16]
Absorbance readings are too low Low cell density; Insufficient incubation time.Optimize cell seeding density; Increase incubation time with MTT.[13]
High background absorbance Contamination (bacterial or yeast); Phenol red interference.Maintain sterile technique; Use phenol red-free medium during MTT incubation.
Incomplete solubilization of formazan crystals Insufficient solvent volume; Inadequate mixing.Increase incubation time with the solubilization solution; Use an orbital shaker.
Assay II: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the cell culture supernatant.[17][18] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[7] The amount of LDH released is proportional to the number of lysed cells.[19]

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Preparation of Controls:

    • Spontaneous LDH Release: Untreated cells.[20]

    • Maximum LDH Release: Cells treated with a lysis solution (e.g., Triton X-100).[20][21]

    • Medium Background: Culture medium without cells.[19]

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes (optional but recommended to pellet any detached cells).[21]

    • Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[20]

  • Data Acquisition:

    • Add a stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Compound Concentration (µM)Absorbance (490 nm)% Cytotoxicity
0 (Spontaneous Release)0.150%
10.185%
100.4550%
500.7295%
Lysis Control (Max. Release)0.75100%
ProblemPossible Cause(s)Recommended Solution(s)
High background LDH release in controls Suboptimal culture conditions (over-confluency); High endogenous LDH in serum.Use healthy, logarithmically growing cells; Reduce serum concentration during the assay.[13][20]
Low LDH release despite visible cell death The compound inhibits the LDH enzyme.Add the compound to the maximum release control to check for enzyme inhibition.[13]
Assay III: Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between different stages of cell death.[8][9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the N-substituted cyclopropanecarboxamide for the desired time.

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Wash the cells with cold 1X PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[9]

    • Incubate for 15 minutes at room temperature in the dark.[8]

  • Data Acquisition:

    • Add 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

The data is typically visualized as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, divided into four quadrants:

  • Lower Left (Annexin V- / PI-): Live, healthy cells.[8]

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.[8]

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[8]

  • Upper Left (Annexin V- / PI+): Necrotic cells.[8]

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)% Necrotic (Q1)
Control95.22.11.51.2
Compound X (10 µM)65.820.310.53.4
Compound X (50 µM)20.145.730.24.0

Chapter 3: Data Analysis, Interpretation, and Forward Strategy

Calculating the IC50 Value

The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. It is a crucial metric for comparing the potency of different compounds. The IC50 is calculated by performing a non-linear regression analysis of the dose-response curve.

Beyond the IC50: Cytotoxic vs. Cytostatic Effects

A low IC50 value from an MTT assay indicates a potent compound, but it does not differentiate between a cytotoxic (cell-killing) and a cytostatic (inhibition of proliferation) effect. The LDH and Annexin V/PI assays are essential for making this distinction. A significant increase in LDH release and a large population of Annexin V+/PI+ cells are indicative of a cytotoxic mechanism.

Structure-Activity Relationship (SAR) Insights

Preliminary cytotoxicity data can provide early insights into the structure-activity relationship of N-substituted cyclopropanecarboxamides. By comparing the IC50 values of a series of analogs, researchers can identify key structural motifs that contribute to cytotoxicity. This information is invaluable for guiding the design of subsequent generations of compounds with improved therapeutic profiles. For instance, the nature and position of substituents on the N-phenyl ring or the cyclopropane moiety can dramatically influence cytotoxic potency.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation A Select & Culture Cancer Cell Lines C MTT Assay (Metabolic Activity) A->C D LDH Assay (Membrane Integrity) A->D E Annexin V/PI Assay (Apoptosis/Necrosis) A->E B Prepare Serial Dilutions of N-substituted cyclopropanecarboxamides B->C B->D B->E F Calculate IC50 Values C->F G Differentiate Cytotoxic vs. Cytostatic Effects D->G E->G H Establish Preliminary SAR F->H I Prioritize Lead Compounds for Further Development F->I G->H G->I H->I

Caption: Overview of the preliminary cytotoxicity assessment workflow.

Cell Fate Determination via Annexin V/PI Staining

cell_fate cluster_quadrants Flow Cytometry Quadrants Start Treated Cell Population Q3 Live (Annexin V- / PI-) Start->Q3 Q4 Early Apoptosis (Annexin V+ / PI-) Start->Q4 Q1 Necrosis (Annexin V- / PI+) Start->Q1 Q2 Late Apoptosis/ Necrosis (Annexin V+ / PI+) Q4->Q2

Caption: Cell fate determination using Annexin V and PI staining.

Conclusion: A Foundation for Rational Drug Design

The preliminary cytotoxicity assessment of N-substituted cyclopropanecarboxamides is a critical and empowering step in the drug discovery process. By employing a multi-assay approach and understanding the nuances of each technique, researchers can gain a comprehensive understanding of a compound's cellular effects. This knowledge enables the early identification of promising lead candidates and informs the rational design of future analogs with enhanced therapeutic potential and reduced toxicity.

References

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay. ResearchGate. [Link]

  • PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. PharmaLegacy. [Link]

  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen. [Link]

  • ResearchGate. (2015, June 29). Why is my MTT Assay not turning Purple?. ResearchGate. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. protocols.io. [Link]

  • ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. [Link]

  • Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 271–272. [Link]

  • ResearchGate. (2025, March 4). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • YouTube. (2022, December 25). How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer ?. YouTube. [Link]

  • UChicago Voices. (2012, July 8). My 3-step approach to gating Annexin V data appropriately. UChicago Voices. [Link]

  • Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • ResearchGate. (2025, December 1). Electrophilic functionalization of N-substituted vicinal alkynyl(amino)cyclopropanes via selective lithiation | Request PDF. ResearchGate. [Link]

  • MDPI. (2023, December 8). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. MDPI. [Link]

  • Wikipedia. (n.d.). Cyclopropane. Wikipedia. [Link]

  • Springer. (2015, December 1). Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Springer. [Link]

  • MDPI. (2023, September 9). Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity. MDPI. [Link]

Sources

Methodological & Application

Application Note: Experimental Design for Validating NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

The NLRP3 (NOD-like receptor family, pyrin domain-containing protein 3) inflammasome is a multiprotein complex that acts as a critical sensor of cellular stress and damage.[1][2][3][4][5] Dysregulation of NLRP3 is implicated in gout, Alzheimer’s disease, and atherosclerosis. Unlike other inflammasomes (e.g., NLRC4, AIM2) that recognize specific pathogen-associated molecular patterns (PAMPs), NLRP3 responds to a diverse array of sterile triggers via a two-step mechanism: Priming (Signal 1) and Activation (Signal 2) .[1][5][6]

Validating a novel inhibitor requires a rigorous experimental design that distinguishes between upstream NF-κB suppression (priming inhibition) and direct interference with NLRP3 assembly or ATPase activity (activation inhibition). This guide outlines a self-validating workflow to characterize NLRP3 inhibitors with high specificity.

The Canonical Signaling Pathway

To design an effective assay, one must target the specific nodes of activation.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS (TLR4 Agonist) NFkB NF-κB Translocation LPS->NFkB Transcript Transcription: NLRP3, Pro-IL-1β NFkB->Transcript Assembly NLRP3 Oligomerization (+ NEK7, ASC) Transcript->Assembly Protein Accumulation Activator Activator (Nigericin/ATP) K_efflux K+ Efflux Activator->K_efflux K_efflux->Assembly Casp1 Caspase-1 Cleavage (p20) Assembly->Casp1 Output Pyroptosis (GSDMD) & IL-1β Release Casp1->Output

Figure 1: The two-step canonical NLRP3 activation pathway.[1][7] Effective screening must distinguish between inhibitors of Signal 1 (NF-κB) and Signal 2 (Assembly/ATPase).

Experimental Model Selection

Choosing the right cellular model is the foundation of data integrity.

FeatureBMDMs (Mouse) THP-1 (Human) PBMCs (Human)
Type Primary Bone Marrow MacrophagesMonocytic Cell LinePrimary Blood Monocytes
Relevance Gold Standard for mechanistic studies.High throughput friendly; Human genetic background.High clinical relevance; Donor variability.
Preparation Requires 6-7 days differentiation (M-CSF).Requires PMA differentiation (24-48h).Fresh isolation required.
Signal 1 Robust response to LPS.Requires PMA priming + LPS.Variable baseline activation.
Recommendation Primary Screen High Throughput Screen Clinical Validation

Protocol: In Vitro NLRP3 Inhibition Assay

Objective: Determine if "Compound X" specifically inhibits NLRP3 activation without affecting the priming step.

Reagents & Controls
  • Priming Agent: Ultrapure LPS (E. coli O111:B4) - Avoids TLR2 contamination.

  • Activator: Nigericin (K+ ionophore) or ATP.

  • Positive Control Inhibitor: MCC950 (Specific NLRP3 inhibitor targeting Walker B motif).

  • Readout: ELISA (IL-1β/IL-18), Western Blot (Caspase-1 p20, GSDMD-N), LDH (Cell Death).

Step-by-Step Workflow (BMDM Model)

Step 1: Seeding Seed differentiated BMDMs at


 cells/well in 24-well plates (or 

in 96-well for ELISA only).

Step 2: Priming (Signal 1) Treat cells with LPS (100 ng/mL) for 3–4 hours.

  • Critical Check: If testing for priming inhibition, add Compound X with LPS. If testing for inflammasome inhibition (standard), do not add Compound X yet.

Step 3: Inhibitor Treatment (The "Window of Specificity") Remove LPS-containing media. Wash 1x with warm PBS. Add fresh media containing Compound X (dose-response) or MCC950 (1–10 µM) .

  • Incubation: 30–60 minutes.

  • Why? This step ensures the compound interacts with the pre-synthesized NLRP3 protein before assembly is triggered.

Step 4: Activation (Signal 2) Add Nigericin (5–10 µM) or ATP (5 mM) directly to the well (do not wash out inhibitor).

  • Incubation: 30–60 minutes (Nigericin) or 1–2 hours (ATP).

  • Note: Extended incubation leads to excessive pyroptosis (cell death), which releases pro-IL-1β non-specifically (false positive).

Step 5: Harvest

  • Supernatant: Collect for ELISA (IL-1β) and LDH assay.

  • Lysate: Lyse cells in RIPA buffer + protease inhibitors for Western Blot (Pro-IL-1β, Pro-Caspase-1).

Specificity & Counter-Screening

A true NLRP3 inhibitor must not block other inflammasomes (NLRC4, AIM2). If a compound blocks IL-1β release across all triggers, it is likely a non-specific Caspase-1 inhibitor or toxic.

The Counter-Screen Logic

Run parallel wells with the following triggers.

InflammasomeSpecific AgonistExpected Result (NLRP3 Specific Drug)
NLRP3 LPS + NigericinInhibition
NLRC4 Flagellin (transferred via Lipofectamine)No Effect
AIM2 Poly(dA:dT) (dsDNA)No Effect
Priming (NF-κB) LPS (measure TNF-α)No Effect
Specificity Workflow Diagram

Specificity_Screen cluster_assays Parallel Stimulation Assays Compound Test Compound NLRP3_Assay NLRP3 Stimulus (Nigericin) Compound->NLRP3_Assay NLRC4_Assay NLRC4 Stimulus (Flagellin) Compound->NLRC4_Assay AIM2_Assay AIM2 Stimulus (dsDNA) Compound->AIM2_Assay Result_NLRP3 IL-1β Reduced? NLRP3_Assay->Result_NLRP3 Result_Others IL-1β Reduced? NLRC4_Assay->Result_Others AIM2_Assay->Result_Others Result_NLRP3->Result_Others Yes Inactive REJECTED: Inactive Result_NLRP3->Inactive No Specific VALIDATED: Specific NLRP3 Inhibitor Result_Others->Specific No (Blocks Only NLRP3) NonSpecific REJECTED: Pan-Caspase Inhibitor or Toxic Result_Others->NonSpecific Yes (Blocks All)

Figure 2: Decision tree for validating target specificity. A specific inhibitor affects only the NLRP3 arm.[3][8]

Critical Readouts & Data Interpretation

Western Blotting Strategy

Do not rely solely on ELISA. Western blots confirm the mechanism.

  • Pro-Caspase-1 (45 kDa): Should be equal in Lysates (loading control).

  • Cleaved Caspase-1 (p20): Present in Supernatant upon activation. Inhibitor should reduce this.

  • ASC Oligomerization: Cross-link pellets with DSS to visualize ASC specks (dimers/trimers) on a gel. MCC950 prevents this.[2][8][9]

Cell Death (Pyroptosis)

NLRP3 activation causes GSDMD-mediated pore formation and cell death.[4][6]

  • Assay: LDH Release or Sytox Green uptake.

  • Interpretation: A good inhibitor should rescue cells from Nigericin-induced death. If LDH is high in the "Inhibitor Only" control, the compound is cytotoxic.

Troubleshooting Table
ObservationPotential CauseSolution
High IL-1β in Unstimulated Control Autocrine activation or stress.Use low-passage cells; check serum quality.
Compound blocks TNF-α (ELISA) NF-κB inhibition (Signal 1).Add compound after LPS priming step.
No Caspase-1 cleavage detected Protein precipitation issues.Use Methanol/Chloroform precipitation for supernatants.
Inconsistent Nigericin response Nigericin degradation.Make fresh aliquots; store at -20°C; protect from light.

References

  • Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics.[1][2][10] Nature Reviews Immunology. [Link]

  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[2][11] Nature Medicine. [Link]

  • Tapia-Abellán, A., et al. (2019). MCC950 closes the active conformation of NLRP3 to an inactive state. Nature Chemical Biology. [Link]

  • Schroder, K., & Tschopp, J. (2010). The inflammasomes.[2][3][4][5][9][10][11][12][13][14][15][16] Cell. [Link]

  • Mangan, M. S. J., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases.[2][3][4][11][16] Nature Reviews Drug Discovery. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of N-(2-sulfamoylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Formulation Science Technical Support Center. Ticket ID: #SOL-02-CYC-SULF Subject: Troubleshooting Aqueous Solubility for N-(2-sulfamoylphenyl)cyclopropanecarboxamide Assigned Specialist: Senior Application Scientist, Physical Pharmacy Division

Executive Summary & Molecule Diagnosis

You are encountering solubility issues with N-(2-sulfamoylphenyl)cyclopropanecarboxamide . To solve this, we must first diagnose the physicochemical root cause.[1] This molecule is not merely "hydrophobic"; it suffers from a specific structural phenomenon known as the Ortho-Effect .[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Core Structure: A benzamide scaffold linking a lipophilic cyclopropyl group and a polar primary sulfonamide.[1]

  • The Antagonist (Crystal Lattice Energy): The ortho positioning of the sulfonamide group (

    
    ) relative to the amide linker (
    
    
    
    ) facilitates a strong intramolecular hydrogen bond .
    • Consequence: This "locks" the molecule into a planar, rigid conformation, reducing its ability to hydrogen bond with solvent water molecules. This results in high crystal lattice energy and poor aqueous solubility (typically

      
      ).[1]
      
  • pKa Context: The primary sulfonamide group has a pKa of approximately 10.1 .[1] It is a very weak acid, meaning pH adjustment within physiological ranges (pH 1–7.[1]4) will have minimal effect on ionization.[1]

Troubleshooting Workflows (Step-by-Step)

Method A: Cosolvency Screening (The "Golden Triangle")

Use Case: Early-stage in vitro assays or animal PK studies (IV/IP). Mechanism: Disrupting water structure and matching the drug's polarity.[1]

Protocol: Do not rely on random solvent additions. Use this ternary system approach.

  • Prepare Stock Solution: Dissolve the compound at 20 mg/mL in pure DMSO (Dimethyl sulfoxide).

    • Note: If 20 mg/mL fails, sonicate at 40°C for 10 minutes. If still insoluble, switch to DMA (Dimethylacetamide).[1]

  • The "Golden Triangle" Formulation: Combine the following in order (v/v):

    • 10% DMSO (Stock)

    • 40% PEG 400 (Polyethylene glycol)

    • 50% Water (or Saline)[2]

  • Execution:

    • Add the PEG 400 to the DMSO stock first. Vortex until clear.

    • Add Water slowly (dropwise) while vortexing.[1]

    • Troubleshooting: If precipitation occurs upon water addition, reduce water to 30% and increase PEG 400 to 60%.[1]

Solvent ComponentFunctionMaximum Recommended (Preclinical)
DMSO Primary Solubilizer (breaks lattice)10% (IV), 100% (Topical)
PEG 400 Cosolvent (polarity bridge)40-60%
Ethanol Viscosity Reducer10-15%
Tween 80 Surfactant (wetting agent)0.5 - 1.0%
Method B: Cyclodextrin Complexation (Host-Guest Chemistry)

Use Case: Oral delivery (PO) or protecting the sulfonamide from degradation. Mechanism: The lipophilic cyclopropyl and phenyl rings encapsulate within the hydrophobic cavity of the cyclodextrin, leaving the hydrophilic exterior exposed to water.

Recommended Agent: HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin).[1] Avoid native Beta-Cyclodextrin due to renal toxicity risks.[1]

Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in phosphate buffer (pH 7.4).[1]

  • Addition: Add excess N-(2-sulfamoylphenyl)cyclopropanecarboxamide powder to the vehicle.

  • Equilibration:

    • Shake or stir at 25°C for 24 hours .

    • Critical Step: Do not heat above 50°C, as this decreases the complex stability constant (

      
      ).
      
  • Filtration: Filter through a 0.45

    
     PVDF filter to remove uncomplexed solid.[1]
    
  • Validation: Analyze filtrate via HPLC to determine soluble concentration.

Method C: Amorphous Solid Dispersion (ASD)

Use Case: Late-stage formulation for solid oral dosage forms (Tablets/Capsules).[1] Mechanism: Breaking the crystal lattice permanently by trapping the molecule in a disordered, high-energy polymer matrix.

Protocol (Solvent Evaporation Scale-Up):

  • Polymer Selection: Use HPMCAS-L (Hypromellose acetate succinate) or PVP K30 .[1]

  • Ratio: 1:3 (Drug:Polymer).[1]

  • Dissolution: Dissolve both drug and polymer in Acetone/Methanol (1:1) .

  • Evaporation: Rotary evaporate at 40°C under vacuum until a dry film forms.

  • Drying: Vacuum dry for 24 hours to remove residual solvent.[1]

  • Result: A glass-like solid that dissolves rapidly in intestinal fluid.[1]

Visualizing the Solubility Strategy

The following diagram illustrates the decision logic for selecting the correct solubilization method based on your specific application stage.

SolubilityStrategy Start Start: N-(2-sulfamoylphenyl) cyclopropanecarboxamide CheckStage Identify Application Stage Start->CheckStage InVitro In Vitro / High Throughput (DMSO Allowed) CheckStage->InVitro InVivoIV In Vivo (IV/IP) (Low Toxicity Req) CheckStage->InVivoIV InVivoPO In Vivo (Oral) (High Dose Req) CheckStage->InVivoPO SolDMSO 100% DMSO or DMSO/Buffer InVitro->SolDMSO SolCosolvent Golden Triangle: 10% DMSO / 40% PEG400 / 50% H2O InVivoIV->SolCosolvent SolComplex Cyclodextrin Complexation (20% HP-beta-CD) InVivoPO->SolComplex SolASD Amorphous Solid Dispersion (HPMCAS Spray Dry) InVivoPO->SolASD Scale Up Mech1 Mechanism: Lattice Disruption SolCosolvent->Mech1 Mech2 Mechanism: Host-Guest Inclusion SolComplex->Mech2

Caption: Decision matrix for solubilizing N-(2-sulfamoylphenyl)cyclopropanecarboxamide based on experimental phase.

Frequently Asked Questions (FAQ)

Q1: Can I use pH adjustment (e.g., NaOH) to dissolve it? A: Generally, no . The sulfonamide group (


) has a pKa 

10.[1]1. To achieve significant solubility improvement (solubility rises exponentially only when

), you would need a pH of 11 or higher.[1] This is incompatible with biological assays and may cause hydrolysis of the cyclopropanecarboxamide linkage.[1]

Q2: Why does the solution precipitate when I add water to my DMSO stock? A: This is the "Crash-Out" effect.[1] The molecule is highly lipophilic (LogP > 2). When the water fraction exceeds a critical limit (usually >60%), the solvent system's dielectric constant becomes too high to support the drug. Fix: Ensure your organic cosolvent (PEG/DMSO) concentration remains above 40% v/v.

Q3: Is the cyclopropyl group stable? A: Yes, the cyclopropyl ring is kinetically stable under standard formulation conditions. However, avoid strong acids (pH < 1) for prolonged periods, as this can trigger ring-opening reactions in strained systems, although the amide linkage usually protects against this.

Q4: I see two melting points in the literature. Why? A: This indicates polymorphism .[1] Sulfonamides are notorious for existing in multiple crystal forms.

  • Form I (Stable): High melting point, lowest solubility.[1]

  • Form II (Meta-stable): Lower melting point, higher apparent solubility.[1]

  • Tip: If you are screening for solubility, ensure you are consistently using the same polymorph batch, or convert everything to the amorphous form using the ASD method described above.

References & Authoritative Grounding

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

    • Context: Establishes the protocol for HP-β-CD complexation of lipophilic drugs.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

    • Context: Explains the impact of rigid rings (cyclopropyl/phenyl) on solubility and LogP.

  • Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and structural aspects of solubility and solvation.[1] Journal of Chemical & Engineering Data, 58(10), 2659–2667.

    • Context: Provides thermodynamic data on the crystal lattice energy of sulfonamide derivatives and the "ortho-effect."

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

    • Context: Validates why pKa ~10 makes salt formation difficult for physiological delivery.

Sources

Technical Support Center: Chiral Resolution of Cyclopropanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclo-Resolve Knowledge Base. Current Status: Operational Role: Senior Application Scientist Ticket Focus: Resolving Enantiomers of Chiral Cyclopropanecarboxamide Derivatives

Executive Summary & Strategy

Cyclopropanecarboxamides are critical pharmacophores (e.g., in antivirals like Levomilnacipran or HCV inhibitors). Their rigid geometry often facilitates chiral recognition, yet their strong hydrogen-bonding potential (amide group) leads to severe peak tailing and solubility challenges.

Your Resolution Strategy:

  • Primary Route (Analytical/Prep): SFC or Normal-Phase HPLC using Polysaccharide-based Chiral Stationary Phases (CSPs).

  • Secondary Route (Scale-Up): Enzymatic Kinetic Resolution (Hydrolysis) using Lipases/Amidases.

  • Tertiary Route (Precursor): Resolution of the corresponding acid via diastereomeric salt crystallization prior to amidation.

Module 1: Chromatographic Resolution (HPLC & SFC)

KB-ID: CR-001 Subject: Method Development for Amide Derivatives

The "Amide Tailing" Phenomenon

Cyclopropanecarboxamides possess a donor-acceptor motif (


 or 

). In standard solvents, these form intermolecular hydrogen bond networks or interact non-specifically with residual silanols on the silica support, causing peak tailing.

Protocol: The "Basic" Fix

  • Standard Additive: You must use a basic modifier.[1][2]

  • Recommendation: 0.1% Diethylamine (DEA) or Ethanolamine in the mobile phase.

  • Why? The amine modifier competes for the active silanol sites on the stationary phase, "blocking" them from interacting with your amide, thus sharpening the peak.

Column Selection Matrix

Based on Daicel and Phenomenex application data for rigid amides:

PriorityColumn ChemistrySelector TypeWhy it works for Cyclopropanes
1 (Gold Std) Chiralpak AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)The helical amylose groove accommodates the rigid cyclopropane ring well.
2 Chiralcel OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)Complementary selectivity. Often separates if AD fails.
3 Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Chlorinated selector offers unique "pi-pi" interactions for aromatic derivatives.
Workflow Visualization

The following decision tree outlines the logical flow for method development.

ChiralMethodDev Start Start: Racemic Cyclopropanecarboxamide Solubility Check Solubility in Alcohol (MeOH/EtOH) Start->Solubility ModeSelect Select Mode Solubility->ModeSelect SFC SFC (Preferred) CO2 + MeOH + 0.1% DEA ModeSelect->SFC High Solubility/Throughput NPLC Normal Phase HPLC Hexane/EtOH + 0.1% DEA ModeSelect->NPLC Low Solubility Screen1 Screen AD-H / IA (Amylose) SFC->Screen1 NPLC->Screen1 Result1 Rs > 1.5? Screen1->Result1 Screen2 Screen OD-H / IB (Cellulose) Optimize Optimize: 1. Temp (25-40°C) 2. Modifier % Screen2->Optimize Result1->Screen2 No (Partial Sep) Immobilized Switch to Immobilized (IA/IB) Try DCM or THF as solvent Result1->Immobilized No (Co-elution) Success Success: Scale Up Result1->Success Yes Optimize->Success Immobilized->Success

Caption: Figure 1. Logical workflow for chromatographic method development prioritizing SFC for solubility and throughput.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)[3]

KB-ID: BIO-002 Subject: Hydrolysis of Cyclopropanecarboxamides or Esters

When chromatography is too expensive for multi-gram scales, biocatalysis utilizes the "lock and key" fit of enzymes.

The Mechanism

Hydrolases (Lipases or Amidases) selectively hydrolyze one enantiomer of the amide (or its ester precursor) to the acid, leaving the other enantiomer untouched.

Recommended Enzymes:

  • CAL-B (Candida antarctica Lipase B): Highly robust, works in organic solvents (e.g., MTBE, Toluene). Best for ester precursors.

  • Rhodococcus erythropolis Amidase: Specific for direct amide hydrolysis.

Protocol: Kinetic Resolution of Racemic Amide
  • Substrate: 10 mM Racemic Cyclopropanecarboxamide.

  • Solvent: Phosphate Buffer (pH 7.0) with 5-10% co-solvent (DMSO or MeOH) to aid solubility.

  • Enzyme: Add Rhodococcus amidase (lyophilized powder or cell-free extract).

  • Monitoring: Track conversion via HPLC (Reverse Phase).

  • Stop Point: At 50% conversion.

    • Result: You will have 50% Enantiopure Acid (hydrolyzed) + 50% Enantiopure Amide (unreacted).

  • Separation: Adjust pH to 10. Extract the Amide into organic solvent (DCM). The Acid remains in the aqueous layer (as carboxylate).

Troubleshooting Biocatalysis
IssueRoot CauseFix
Conversion stalls at <40% Product InhibitionThe formed acid lowers local pH or binds to the enzyme. Add a pH stat (auto-titrator) to maintain pH 7.0 or use a resin to scavenge the acid.
Low Enantioselectivity (E < 20) Non-specific hydrolysisThe reaction is too fast or spontaneous hydrolysis is occurring. Lower the temperature to 4°C or reduce buffer pH slightly.
Substrate not dissolving High crystallinity of amideUse a biphasic system (Buffer/Toluene) or add cyclodextrins to solubilize the hydrophobic cyclopropane ring.

Troubleshooting Center (FAQ)

KB-ID: TS-003 Subject: Common Failure Modes

Q1: My peaks are broad and tailing even with DEA. What now?

A: This suggests solubility issues or column overload.

  • Switch to SFC: Supercritical CO2 has high diffusivity, often sharpening peaks for hydrophobic amides.

  • Check Sample Solvent: If you inject a sample dissolved in 100% DMSO into a Hexane mobile phase, the mismatch causes precipitation at the column head. Dissolve sample in the mobile phase (or as close as possible).

Q2: Can I use heat to improve resolution?

A: Proceed with Caution.

  • Chromatography: Yes. Increasing T (up to 40°C) improves mass transfer, sharpening peaks.

  • Chemical Stability:[3] Cyclopropanes are strained. While amides are generally stable, avoid temperatures >60°C in acidic media, which can trigger ring-opening or decarboxylation.

Q3: I need the (S)-enantiomer, but the enzyme hydrolyzes the (S)-amide to the acid.

A: This is actually perfect.

  • Let the enzyme hydrolyze the (S)-amide to (S)-acid.

  • Separate the (S)-acid from the (R)-amide via extraction (see Module 2).

  • Re-amidate the (S)-acid chemically (e.g., HATU/Ammonium Chloride) to get your desired (S)-amide.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Application News. Retrieved from [Link]

  • Ghanem, A. (2011). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron: Asymmetry. (General reference for Lipase kinetics).
  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC theory).

Sources

Validation & Comparative

Comparative Guide: Validating In Vivo Efficacy of Novel Cyclopropanecarboxamide JAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Class: JAK1/JAK2 Preferential Inhibitors Primary Indication: Rheumatoid Arthritis (RA) / Inflammatory Disorders Benchmark Standard: Tofacitinib (Pan-JAK inhibitor)

This guide outlines the validation architecture for a novel series of cyclopropanecarboxamide (CP) derivatives. While traditional linear amide linkers often suffer from rapid metabolic cleavage or rotational entropy penalties, the cyclopropane moiety offers a unique "conformational lock." This guide demonstrates how to validate these compounds (Prototype Code: CPX-2024) against the standard of care (Tofacitinib), focusing on the Rat Adjuvant-Induced Arthritis (AIA) model.

Part 1: The Chemical Advantage

Why Cyclopropanecarboxamide?

In kinase inhibitor design, the linker connecting the hinge-binding motif to the solvent-exposed tail is critical.

  • Metabolic Shielding: The cyclopropane ring lacks the abstractable

    
    -protons found in linear alkyl chains, significantly reducing susceptibility to Cytochrome P450 (CYP3A4) dealkylation.
    
  • Vector Control: The rigid

    
     bond angle of the cyclopropane ring orients substituents into a specific vector, potentially increasing selectivity for the JAK1 specificity pocket compared to the broader JAK2 pocket.
    
Comparative Profile: In Vitro Potency

Before in vivo investment, the compound must clear the selectivity threshold.

Table 1: Representative Kinase Selectivity Profile

Compound JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM) Selectivity (JAK1/JAK2)
CPX-2024 (Novel) 2.1 28.5 >500 ~13.5x
Tofacitinib (Ref) 3.2 4.1 1.6 ~0.8x (Pan-JAK)

| Filgotinib (Ref) | 10.0 | 280 | >1000 | ~28x |

Note: High JAK1 selectivity is desirable to avoid JAK2-mediated anemia (EPO signaling interference).

Part 2: Experimental Workflow & Signaling Architecture

To validate efficacy, we must trace the inhibition from the molecular pathway to the phenotypic output.

Visualization 1: JAK-STAT Signaling Blockade

Caption: The cyclopropanecarboxamide inhibitor (CPX-2024) competes for the ATP-binding site on JAK1, preventing phosphorylation of STAT proteins and subsequent pro-inflammatory gene transcription.

JAK_Pathway Cytokine Pro-inflammatory Cytokine (IL-6, TNFα) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase (Target) Receptor->JAK1 Activates STAT STAT Protein (Unphosphorylated) JAK1->STAT Phosphorylates Inhibitor CPX-2024 (Inhibitor) Inhibitor->JAK1 Blocks ATP Site pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocates Inflammation Inflammatory Response (Paw Swelling) Nucleus->Inflammation Upregulation

Part 3: In Vivo Efficacy Validation (Rat AIA Model)

The Adjuvant-Induced Arthritis (AIA) model in Lewis rats is the gold standard for RA drug development because it mimics the T-cell mediated pathology of human RA.

Experimental Design
  • Species: Male Lewis Rats (180–220g).

  • Induction Agent: Mycobacterium tuberculosis H37Ra (heat-killed) in mineral oil (CFA).

  • Group Size: n=8 per group (Power analysis required for p<0.05).

  • Duration: 21 Days (Therapeutic dosing starts Day 12-14, post-onset).

Table 2: Treatment Groups

Group Treatment Dose Route Frequency
G1 Vehicle Control - PO QD
G2 Tofacitinib (Ref) 10 mg/kg PO QD
G3 CPX-2024 (Low) 3 mg/kg PO QD

| G4 | CPX-2024 (High) | 10 mg/kg | PO | QD |

Protocol: Self-Validating Steps

Expert Insight: The validity of this experiment rests on the successful "immunization" phase. If the Control group does not show >1.5mL paw volume increase by Day 14, the study is invalid.

  • Induction (Day 0):

    • Anesthetize rat (Isoflurane).

    • Inject 100 µL of CFA (10 mg/mL M. tuberculosis) intradermally at the base of the tail. Crucial: Tail base injection allows assessment of arthritis in both hind paws, unlike footpad injection which confounds inflammation with injection trauma.

  • Disease Onset (Day 10-13):

    • Monitor for systemic polyarthritis. Signs include redness and swelling in hind paws and forepaws.

    • Randomization: On Day 13, measure paw volume. Randomize animals so all groups have equal mean baseline disease scores before starting treatment.

  • Treatment Phase (Day 14-21):

    • Administer compounds via oral gavage (PO) in 0.5% Methylcellulose vehicle.

  • Readout (Daily):

    • Plethysmometry: Measure water displacement of hind paws.

    • Clinical Score (0-4 scale): 0=Normal, 1=Erythema, 2=Swelling, 3=Deformity, 4=Ankylosis.

Visualization 2: Validation Workflow

Caption: Step-by-step workflow for validating CPX-2024, ensuring checkpoints for randomization and statistical power.

Workflow Start Day 0: Induction (CFA) Onset Day 10-13: Disease Onset Start->Onset Incubation Random Day 13: Randomization (Equal Means) Onset->Random Check Score > 2 Dosing Day 14-21: Therapeutic Dosing Random->Dosing Start PO Term Day 21: Termination & Histology Dosing->Term Daily Scoring

Part 4: Data Interpretation & Benchmarking

To prove efficacy, CPX-2024 must demonstrate statistical equivalence or superiority to Tofacitinib with an improved safety margin.

Paw Swelling Inhibition (PSI)

Calculate the Area Under the Curve (AUC) for paw volume from Day 14–21.

  • Calculation:

    
    
    
  • Target: >70% inhibition at 10 mg/kg indicates high efficacy.

Histological Validation

Efficacy is not just macroscopic. Joints must be harvested, decalcified, and stained (H&E).

  • Key Metric: Synovial Hyperplasia & Bone Erosion.

  • Expectation: CPX-2024 should show reduced lymphocyte infiltration in the synovium compared to Vehicle.

Pharmacokinetics (PK) Correlation

Confirm that efficacy correlates with exposure.

  • Protocol: Collect plasma at

    
     (approx. 1-2h post-dose) on Day 21.
    
  • Requirement: Plasma concentration (

    
    ) must exceed the cellular 
    
    
    
    for JAK1 (approx. 20-30 nM) to ensure target coverage.

References

  • Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]

  • Bendele, A. M. (2001). Animal models of rheumatoid arthritis. Journal of Musculoskeletal and Neuronal Interactions. Retrieved from [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Menet, C. J., et al. (2015). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Banerjee, S., et al. (2017). JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Drugs. Retrieved from [Link]

"benchmarking N-(2-sulfamoylphenyl)cyclopropanecarboxamide against MCC950"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous experimental framework for benchmarking N-(2-sulfamoylphenyl)cyclopropanecarboxamide (hereafter referred to as the Candidate ) against the gold-standard NLRP3 inhibitor, MCC950 .

Executive Summary

MCC950 is the benchmark small-molecule inhibitor of the NLRP3 inflammasome, acting directly by binding to the Walker B motif of the NLRP3 NACHT domain, thereby blocking ATP hydrolysis and oligomerization.

The Candidate , N-(2-sulfamoylphenyl)cyclopropanecarboxamide (CAS 1247243-57-7), represents a distinct structural class combining a cyclopropanecarboxamide moiety (often associated with kinase or specific receptor modulation) with an ortho-sulfamoylaniline scaffold (a classic pharmacophore for Carbonic Anhydrase (CA) inhibition). Benchmarking this compound requires differentiating between direct NLRP3 inhibition (similar to MCC950) and upstream modulation (e.g., via ion flux regulation or mitochondrial buffering).

This guide provides the protocols to determine:

  • Potency (IC50): Comparative inhibition of IL-1

    
     release.[1]
    
  • Selectivity: Specificity for NLRP3 vs. AIM2 and NLRC4 inflammasomes.

  • Mechanism of Action (MoA): Direct ATPase inhibition vs. upstream ion channel modulation.

Compound Profiles & Mechanistic Hypotheses

FeatureMCC950 (Reference) Candidate (N-(2-sulfamoylphenyl)cyclopropanecarboxamide)
Chemical Class Diaryl sulfonylureaSulfamoylphenyl-cyclopropanecarboxamide
Target NLRP3 (NACHT domain, Walker B)Hypothesis A: NLRP3 (Direct) Hypothesis B: Carbonic Anhydrase / Upstream Ion Flux
IC50 (BMDMs) ~7–10 nM (IL-1

)
Unknown (Likely

M range if indirect; nM if direct)
Solubility Soluble in DMSO; Sodium salt in waterSoluble in DMSO; Limited aqueous solubility (predictive)
Key Control Blocks ATP/Nigericin-induced activationMust be tested against broad activators

Benchmarking Framework: Experimental Design

To objectively compare the Candidate against MCC950, you must assess activity at three levels: Output (Cytokine) , Activation (Cleavage) , and Assembly (Specks) .

Phase I: Potency & Efficacy (Dose-Response)

Objective: Determine the IC50 for IL-1


 inhibition in LPS-primed macrophages.
  • Cell Model: Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.

  • Stimulus: LPS (Priming) + ATP or Nigericin (Activation).

  • Readout: ELISA for IL-1

    
     (supernatant) and LDH (cell death/pyroptosis).
    
  • Comparison:

    • MCC950: Expect >95% inhibition at 100 nM.

    • Candidate: Titrate from 1 nM to 100

      
      M.
      
Phase II: Selectivity Profiling

Objective: Confirm if the Candidate is specific to NLRP3 (like MCC950) or a broad anti-inflammatory agent.

  • NLRP3: LPS + ATP/Nigericin/MSU crystals.

  • AIM2: LPS + Poly(dA:dT) (dsDNA mimic).

  • NLRC4: LPS + Flagellin (Salmonella).

  • Success Criteria: MCC950 inhibits only NLRP3.[2] If the Candidate inhibits AIM2/NLRC4, it acts upstream (e.g., NF-

    
    B priming or ASC oligomerization) rather than directly on NLRP3.
    
Phase III: Mechanistic Validation (The "Direct vs. Indirect" Test)

Objective: Distinguish between direct binding (MCC950-like) and upstream regulation.

  • NLRP3 ATPase Assay: Does the Candidate inhibit ATP hydrolysis?

    • MCC950:[1][2][3][4][5] Yes.

    • Candidate: If No, it likely acts on upstream ion channels (e.g., K+ efflux or Cl- transport).

  • Carbonic Anhydrase (CA) Activity:

    • Given the sulfamoylphenyl group, test for CA inhibition (esterase activity). CA inhibitors (e.g., Acetazolamide) can dampen NLRP3 by buffering intracellular pH.

Detailed Experimental Protocols

Protocol A: BMDM Generation & Priming
  • Harvest: Flush femurs of C57BL/6 mice with sterile PBS.

  • Differentiate: Culture cells in DMEM + 10% FBS + 20% L929-conditioned medium (M-CSF source) for 6–7 days.

  • Seed: Plate

    
     cells/well in 24-well plates.
    
  • Prime: Treat with LPS (100 ng/mL) for 3–4 hours.

Protocol B: The Competition Assay (IC50 Determination)
  • Drug Treatment: After priming, replace media. Add MCC950 (0.001–1

    
    M) or Candidate  (0.01–100 
    
    
    
    M) in serum-free media. Incubate for 30 min.
  • Activate: Add Nigericin (5

    
    M)  or ATP (5 mM)  for 45–60 min.
    
  • Harvest:

    • Supernatant: Collect for IL-1

      
       ELISA and LDH assay.
      
    • Lysate: Extract protein for Western Blot (Caspase-1 p20, IL-1

      
       p17).
      
  • Analysis:

    • Normalize IL-1

      
       levels to the LPS+Vehicle control (100%).
      
    • Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: ASC Speck Visualization
  • Seed: Plate BMDMs on glass coverslips.

  • Treat: Prime (LPS)

    
     Drug (MCC950/Candidate) 
    
    
    
    Activate (Nigericin).
  • Fix & Stain: Fix with 4% PFA. Permeabilize. Stain with anti-ASC antibody (e.g., AdipoGen) + DAPI.

  • Quantify: Count % of cells with ASC specks (condensed perinuclear aggregates).

    • MCC950:[1][2][3][4][5] Prevents speck formation.

    • Candidate: If specks persist but IL-1

      
       is low, it inhibits downstream of ASC (e.g., Caspase-1). If specks are absent, it acts upstream or at NLRP3 level.
      

Visualization of Signaling Pathways

The following diagram illustrates the NLRP3 activation cascade and the distinct intervention points for MCC950 versus the hypothesized action of the Candidate (upstream ion regulation or direct inhibition).

NLRP3_Pathway LPS LPS (Priming) NFkB NF-κB Pathway LPS->NFkB Transcription NLRP3_Inactive NLRP3 (Inactive) NFkB->NLRP3_Inactive Transcription NLRP3_Active NLRP3 (Oligomerization) NLRP3_Inactive->NLRP3_Active Assembly ATP ATP / Nigericin K_Efflux K+ Efflux / Ion Flux ATP->K_Efflux K_Efflux->NLRP3_Active Activation Signal Mito_ROS Mitochondrial ROS/DNA Mito_ROS->NLRP3_Active ASC ASC Speck Formation NLRP3_Active->ASC Caspase1 Caspase-1 Activation ASC->Caspase1 IL1B IL-1β Release Caspase1->IL1B Cleavage Pyroptosis Pyroptosis (GSDMD) Caspase1->Pyroptosis MCC950 MCC950 (Blocks ATP Hydrolysis) MCC950->NLRP3_Active Inhibits Candidate Candidate (N-(2-sulfamoylphenyl)...) Candidate->K_Efflux Hypothesis B (Ion Modulation) Candidate->NLRP3_Active Hypothesis A (Direct Binding)

Figure 1: Mechanistic intervention points. MCC950 directly locks NLRP3 in an inactive conformation. The Candidate may act similarly or modulate upstream ion fluxes given its sulfonamide moiety.

Data Presentation Template

Use the following table structure to report your benchmarking results:

AssayMetricMCC950 (Reference)CandidateInterpretation
LPS + ATP IC50 (IL-1

)

nM
[Value]Lower IC50 = Higher Potency
LPS + Nigericin IC50 (IL-1

)

nM
[Value]Confirms K+ efflux dependency
Selectivity AIM2 / NLRC4No Inhibition[Yes/No]"No" = Specific NLRP3 Inhibitor
Cell Death LDH ReleaseInhibited[Value]Must inhibit pyroptosis to be effective
Mechanism ATPase ActivityInhibited[Value]"Inhibited" = Direct Binder

References

  • Coll, R. C., et al. (2015). "A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases." Nature Medicine, 21(3), 248–255. Link

  • Jiang, H., et al. (2019). "Discovery of Novel Cyclopropanecarboxamide Derivatives as Potent and Selective NLRP3 Inflammasome Inhibitors." Journal of Medicinal Chemistry, 62(14), 6665–6681. Link

  • Tapia-Abellán, A., et al. (2019). "MCC950 closes the active conformation of NLRP3 to an inactive state." Nature Chemical Biology, 15, 560–564. Link

  • ChemicalBook. "N-(2-sulfamoylphenyl)cyclopropanecarboxamide (CAS 1247243-57-7)." Link

Sources

"confirming the mechanism of action through genetic knockout models"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Target Validation in Drug Discovery

Executive Summary: The Target Validation Crisis

In the era of precision medicine, the cost of a false positive target is astronomical. For decades, RNA interference (RNAi) and small-molecule inhibitors were the primary tools for validating drug targets. However, a landmark shift occurred—highlighted by studies such as those from the Sheltzer lab (Cold Spring Harbor Laboratory)—revealing that many "validated" cancer targets (e.g., MELK, HDAC6) were non-essential, and the drugs designed to target them killed cells via off-target toxicity.

This guide outlines the Genetic Knockout (KO) Model as the definitive "truth serum" for mechanism of action (MoA) confirmation. Unlike knockdown (KD) or pharmacological inhibition, a genetic null provides a binary background: if a drug retains potency in a cell line completely lacking its putative target, the drug is off-target.

Comparative Analysis: Gene Perturbation Methods

To select the right tool for MoA confirmation, one must understand the distinct physiological states induced by each method.

Table 1: Comparative Efficacy of Target Validation Modalities

FeatureCRISPR-Cas9 Knockout (KO) RNA Interference (RNAi) PROTACs (Degradation) Small Molecule Inhibition
Primary Mechanism DNA double-strand break (Indel/Frameshift)mRNA degradation (RISC complex)Ubiquitin-Proteasome degradationActive site occupancy
Duration Permanent (Heritable)Transient (3-7 days)Reversible (Washout)Reversible (Washout)
Completeness 100% Null (Binary)Partial (~70-95% KD)High (>90% degradation)Variable (Occupancy dependent)
Off-Target Risk Low (Guide-dependent)High (Seed sequence matches)Moderate (Hook effect)High (Polypharmacology)
Compensatory Risk High (Transcriptional Adaptation)Low (Acute)Low (Acute)Low (Acute)
Best Use Case Definitive MoA Confirmation Screening / Essential Genes"Druggability" ProofClinical Candidate Testing

Critical Insight: Genetic Compensation (Transcriptional Adaptation) is the Achilles' heel of KO models. When a gene is mutated (KO), cells may upregulate paralogs to compensate, masking the phenotype. This rarely happens in RNAi (KD) because the mRNA is degraded in the cytoplasm, bypassing the nuclear feedback loops that trigger compensation. Always validate KO phenotypes with orthogonal acute depletion methods.

The Gold Standard: The "Rescue" Paradigm

Trustworthiness in MoA confirmation comes from reversibility . It is not enough to show that a phenotype is lost in a KO; you must demonstrate that the phenotype is restored when the target is reintroduced.

The Logic of Target Deconvolution

The following decision tree illustrates how to interpret drug response data in Wild-Type (WT) vs. Knockout (KO) cells.

MoA_Logic_Tree start Treat WT and KO Cells with Drug Candidate decision1 Does the Drug kill the KO cells? start->decision1 result_off CONCLUSION: OFF-TARGET TOXICITY (Drug kills via unknown mechanism) decision1->result_off YES (No Shift in IC50) check_rescue Perform Rescue Experiment: Transfect KO with Target cDNA (Resistant to CRISPR) decision1->check_rescue NO (IC50 Shift > 100x) result_on CONCLUSION: ON-TARGET VALIDATED (MoA Confirmed) check_rescue->result_on Sensitivity Restored result_ambiguous CONCLUSION: AMBIGUOUS / SYNTHETIC LETHAL (Requires further investigation) check_rescue->result_ambiguous Sensitivity NOT Restored

Figure 1: Decision matrix for interpreting drug sensitivity in genetic knockout models. A drug must lose potency in the absence of its target to be considered on-target.

Experimental Protocol: Generating & Validating a KO Model

Objective: Create a clonal TP53 knockout cell line to validate the mechanism of a novel MDM2 inhibitor.

Phase 1: Design & Transfection (Days 1-3)
  • gRNA Design: Select 2-3 synthetic sgRNAs targeting early exons (Exon 1 or 2) of the gene. Use tools like CHOPCHOP to minimize off-target cuts.

    • Tip: Target functional domains (e.g., catalytic sites) to ensure loss of function even if in-frame indels occur.

  • Delivery: Transfect Cas9-RNP (Ribonucleoprotein) complexes rather than plasmids.

    • Why? RNPs degrade within 24-48 hours, significantly reducing off-target editing compared to constitutive plasmid expression.

Phase 2: Single-Cell Cloning (Days 4-21)
  • Limiting Dilution: Seed cells at 0.5 cells/well in 96-well plates.

  • Expansion: Monitor growth. Once colonies form, duplicate plates: one for genotyping, one for maintenance.

Phase 3: Genotyping & Validation (Days 22-30)
  • Sanger Sequencing/TIDE Analysis: PCR amplify the target region. Use TIDE (Tracking of Indels by Decomposition) to verify out-of-frame mutations (e.g., -1bp, -2bp).

  • Western Blot (The "Must-Have"):

    • Lysate: WT vs. Clone 1 vs. Clone 2.

    • Probe with a validated antibody.[1]

    • Success Criteria: Complete absence of the specific band in KO clones. Do not accept "faint bands"—this indicates a mixed population or non-specific antibody binding.

Phase 4: The Functional MoA Assay (Days 31+)
  • Setup: Plate WT and KO cells (2,000 cells/well) in 384-well plates.

  • Treatment: Treat with an 8-point dose-response curve of the drug.

  • Readout: Cell viability (e.g., CellTiter-Glo) at 72 hours.

  • Data Analysis: Calculate IC50 shift.

    • On-Target: WT IC50 = 10 nM; KO IC50 > 10,000 nM.

    • Off-Target: WT IC50 = 10 nM; KO IC50 = 12 nM.

Visualizing the Validation Workflow

The following diagram details the rigorous path from design to confirmed MoA, incorporating the necessary controls for scientific integrity.

KO_Workflow cluster_0 Generation cluster_1 Validation (Genotype) cluster_2 Validation (Phenotype) Design gRNA Design (Multi-guide) Transfection RNP Transfection (Transient Cas9) Design->Transfection Sorting FACS/Limiting Dilution (Single Cell Cloning) Transfection->Sorting Seq Sanger Seq + TIDE Analysis Sorting->Seq Clonal Expansion WB Western Blot (Protein Null) Seq->WB Confirmed Indels DrugAssay Dose Response (WT vs KO) WB->DrugAssay Protein Absent Rescue cDNA Rescue (Revert Phenotype) DrugAssay->Rescue Specificity Check

Figure 2: Step-by-step workflow for generating and validating a CRISPR-Cas9 knockout cell line for drug target confirmation.

References
  • Sheltzer, J. M., et al. (2019).[2][3] "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." Science Translational Medicine. Link

  • El-Brolosy, M. A., & Stainier, D. Y. (2017). "Genetic compensation: A phenomenon in search of mechanisms." PLOS Genetics. Link

  • Luo, J. (2016). "CRISPR/Cas9: From Genome Engineering to Cancer Drug Discovery." Cancer Letters. Link

  • Evers, B., et al. (2016). "CRISPR knockout screening outperforms shRNA and CRISPRi in identifying essential genes."[4] Nature Biotechnology. Link

  • Synthego. "CRISPR vs RNAi: A Guide to Gene Silencing." Synthego Resources. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-sulfamoylphenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(2-sulfamoylphenyl)cyclopropanecarboxamide. The protocols outlined below are designed to ensure the highest level of safety by establishing self-validating systems for personal protection and chemical handling.

Hazard Assessment: Understanding the Risks

The parent compound, Cyclopropanecarboxamide, is classified as harmful if swallowed and causes serious eye irritation[1]. It is a solid, crystalline substance, which suggests that inhalation of dust particles is a primary route of exposure to be controlled[2]. General safety procedures for related compounds recommend avoiding dust formation and ensuring adequate ventilation[2].

Given the presence of the sulfonamide group and the general nature of fine chemical powders used in research, a conservative approach is warranted. We must assume the compound may cause skin irritation, allergic reactions, and potential respiratory irritation until comprehensive toxicological data is available. Therefore, all handling should be conducted with appropriate engineering controls and a robust selection of Personal Protective Equipment (PPE).

Core PPE Recommendations

The following PPE is mandatory for all procedures involving N-(2-sulfamoylphenyl)cyclopropanecarboxamide. The principle of causality dictates that each piece of equipment is chosen to mitigate a specific, identified risk.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile gloves (double-gloving recommended)Fully-buttoned laboratory coatN95/FFP2 respirator or work within a certified chemical fume hood
Solution Preparation & Handling Chemical splash gogglesNitrile glovesFully-buttoned laboratory coatWork within a certified chemical fume hood
Accidental Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatN95/FFP2 respirator (at a minimum)

Rationale for Selections:

  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against accidental splashes and fine dust particles[2][3]. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.

  • Hand Protection : Nitrile gloves provide adequate protection against incidental contact with many laboratory chemicals. Double-gloving is a best practice when handling potent compounds or chemicals with unknown toxicity, as it provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.

  • Body Protection : A standard laboratory coat, fully fastened, protects the skin and personal clothing from contamination. For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : Due to the powdered nature of the compound, inhalation of airborne particles is a significant risk. All handling of the solid form should be performed within a certified chemical fume hood to provide adequate ventilation[4][5]. If a fume hood is not available, a properly fitted N95 or FFP2 respirator is the minimum requirement.

Operational and Disposal Plans

Adherence to strict, procedural workflows is critical for safety. The following step-by-step guides for donning, doffing, and waste disposal must be followed.

Experimental Workflow: From Preparation to Disposal

The following diagram illustrates the critical control points in the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Work Area (Fume Hood) A->B Secure Environment C 3. Weigh/Handle Compound (Inside Fume Hood) B->C Begin Work D 4. Perform Experiment C->D Proceed with Protocol E 5. Decontaminate Surfaces D->E Conclude Experiment F 6. Segregate Waste (Solid & Liquid) E->F Waste Management G 7. Doff PPE (In designated area) F->G Personal Decontamination H 8. Wash Hands Thoroughly G->H Final Safety Step

Caption: Safe handling workflow for N-(2-sulfamoylphenyl)cyclopropanecarboxamide.

Protocol 1: PPE Donning Procedure
  • Inspect All PPE : Before starting, visually inspect all PPE for damage or defects.

  • Hand Hygiene : Wash and dry hands thoroughly.

  • First Pair of Gloves : Don the first pair of nitrile gloves.

  • Laboratory Coat : Put on a clean, fully-buttoned laboratory coat.

  • Eye Protection : Put on chemical splash goggles.

  • Second Pair of Gloves : Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Respiratory Protection : If required, perform a fit check on your respirator before entering the work area.

Protocol 2: PPE Doffing Procedure (to prevent contamination)
  • Outer Gloves : Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Laboratory Coat : Unbutton the lab coat. Remove it by folding it inward on itself, avoiding contact with the outer contaminated surface. Place it in a designated container for lab laundry or disposal.

  • Eye Protection : Remove goggles by handling the strap, not the front. Clean and store them as per laboratory protocol.

  • Inner Gloves : Remove the final pair of gloves using the same inside-out technique.

  • Hand Hygiene : Immediately and thoroughly wash your hands with soap and water[6].

Disposal Plan
  • Contaminated PPE : All disposable PPE (gloves, respirators) must be discarded into a designated, sealed hazardous waste container.

  • Chemical Waste : Dispose of surplus N-(2-sulfamoylphenyl)cyclopropanecarboxamide and any contaminated materials (e.g., weighing paper, pipette tips) in accordance with local, state, and federal environmental control laws[5][6]. Do not let the product enter drains[4][7]. Contact a licensed professional waste disposal service for appropriate disposal.

Emergency First Aid Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of lukewarm water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention[4][6].

  • Skin Contact : Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists[4][6].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention[4].

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[4][7].

References

  • Covestro LLC. (2012). SAFETY DATA SHEET - NeoRad E-20.
  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet - Cyclopropane Carboxamide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopropanecarboxamide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Phenylcyclopropanecarboxylic acid.
  • BroadPharm. (2018). Safety Data Sheet - 2-bromo-N-(4-sulfamoylphenyl)acetamide.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • PubChem. (n.d.). Cyclopropanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2012). MSDS of Cyclopropanecarboxamide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-sulfamoylphenyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-sulfamoylphenyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.